Cas no 1983-81-9 (2H-1-Benzopyran-2-one,4,7-dihydroxy-)

2H-1-Benzopyran-2-one,4,7-dihydroxy- 化学的及び物理的性質
名前と識別子
-
- 2H-1-Benzopyran-2-one,4,7-dihydroxy-
- 4,7-dihydroxychromen-2-one
- 4,7-Dihydroxycoumarin
- 2,7-dihydroxychromen-4-one
- 2H-1-BENZOPYRAN-2-ONE,4,7-DIHYDROXY
- 4,7-dihydroxy-2H-1-benzopyran-2-one
- 4,7-dihydroxy-2H-chromen-2-one
- 4,7-Dihydroxy-2-oxo-2H-1-benzopyran
- 4,7-dihydroxy-chromen-2-one
- 4,7-Dihydroxy-coumarin
- 4,7-Dihydroxy-cumarin
- Coumarin,4,7-dihydroxy
- 4,7-Dihydroxychromen-4-one
- NSC 136214
- AURORA KA-3743
- 4,7-HYDROXY-COUMARIN
- MFCD00203882
- Coumarin, 4,7-dihydroxy-
- CS-0119443
- SCHEMBL958685
- NSC-136214
- 2H-1-BENZOPYRAN-2-ONE, 4,7-DIHYDROXY-
- CHEBI:173820
- DTXSID70173558
- NSC136214
- BAA98381
- HMS2269H19
- D5175
- MLS001049063
- T70518
- NCGC00246203-01
- 4,7-Dihydroxycoumarin, 97%
- BS-43941
- SMR000386901
- CHEMBL32810
- 1ST164104
- 4,7-Dihydroxy-2H-chromen-2-one #
- 4,7-Dihydroxychromen-4-one;NSC 136214
- AKOS004910078
- BDBM50055698
- Oprea1_416006
- 1983-81-9
- STL570259
- DTXCID2096049
-
- MDL: MFCD00203882
- インチ: InChI=1S/C9H6O4/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4,10-11H
- InChIKey: CYSRKZFPSNZSCS-UHFFFAOYSA-N
- ほほえんだ: OC1C2C=CC(O)=CC=2OC(=O)C=1
計算された属性
- せいみつぶんしりょう: 178.02700
- どういたいしつりょう: 178.027
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 258
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8A^2
- 疎水性パラメータ計算基準値(XlogP): 0.9
じっけんとくせい
- 密度みつど: 1.612±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 275-280 °C
- ふってん: 390°Cat760mmHg
- フラッシュポイント: 166.5°C
- 屈折率: 1.711
- ようかいど: 微溶性(1.8 g/l)(25ºC)、
- PSA: 70.67000
- LogP: 1.20420
- 最大波長(λmax): 310(EtOH aq.)(lit.)
2H-1-Benzopyran-2-one,4,7-dihydroxy- セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-36
- セキュリティの説明: 26
-
危険物標識:
- ちょぞうじょうけん:2-8°C
2H-1-Benzopyran-2-one,4,7-dihydroxy- 税関データ
- 税関コード:2932209090
- 税関データ:
中国税関コード:
2932209090概要:
2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
2H-1-Benzopyran-2-one,4,7-dihydroxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D866310-1g |
4,7-Dihydroxycoumarin |
1983-81-9 | ≥98% | 1g |
498.00 | 2021-05-17 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4137-200 mg |
4,7-DIHYDROXYCOUMARIN |
1983-81-9 | 99.22% | 200mg |
¥472.00 | 2022-03-01 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4137-25mg |
4,7-DIHYDROXYCOUMARIN |
1983-81-9 | 99.22% | 25mg |
¥ 148 | 2023-09-08 | |
1PlusChem | 1P002BWP-1g |
2H-1-Benzopyran-2-one, 4,7-dihydroxy- |
1983-81-9 | >98.0%(HPLC) | 1g |
$78.00 | 2023-12-19 | |
A2B Chem LLC | AB07945-5g |
4,7-Dihydroxy-2H-chromen-2-one |
1983-81-9 | 95% | 5g |
$182.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1015289-250mg |
2H-1-Benzopyran-2-one, 4,7-dihydroxy- |
1983-81-9 | 98.0% | 250mg |
$65 | 2024-06-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS3508-250mg |
4,7-dihydroxy-2H-chromen-2-one |
1983-81-9 | 95% | 250mg |
¥119.0 | 2024-04-23 | |
Aaron | AR002C51-5g |
2H-1-Benzopyran-2-one, 4,7-dihydroxy- |
1983-81-9 | 97% | 5g |
$246.00 | 2025-01-21 | |
Ambeed | A114683-1g |
4,7-Dihydroxy-2H-chromen-2-one |
1983-81-9 | 98% | 1g |
$57.0 | 2025-03-04 | |
eNovation Chemicals LLC | Y1015289-100mg |
2H-1-Benzopyran-2-one, 4,7-dihydroxy- |
1983-81-9 | 98.0% | 100mg |
$60 | 2024-06-07 |
2H-1-Benzopyran-2-one,4,7-dihydroxy- 関連文献
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Julien Andres,Anne-Sophie Chauvin Phys. Chem. Chem. Phys. 2013 15 15981
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Jeffrey D. Rudolf,Tyler A. Alsup,Baofu Xu,Zining Li Nat. Prod. Rep. 2021 38 905
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Carlos Olano,Carmen Méndez,José A. Salas Nat. Prod. Rep. 2010 27 571
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Lutz Heide Nat. Prod. Rep. 2009 26 1241
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Sherif I. Elshahawi,Khaled A. Shaaban,Madan K. Kharel,Jon S. Thorson Chem. Soc. Rev. 2015 44 7591
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Olga Genilloud Nat. Prod. Rep. 2017 34 1203
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W.-E. Rupprecht Analyst 1969 94 126
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Kévin Renault,Sylvain Debieu,Jean-Alexandre Richard,Anthony Romieu Org. Biomol. Chem. 2019 17 8918
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9. BiotransformationsGideon Grogan Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 2010 106 216
2H-1-Benzopyran-2-one,4,7-dihydroxy-に関する追加情報
Introduction to 2H-1-Benzopyran-2-one,4,7-dihydroxy- (CAS No. 1983-81-9)
2H-1-Benzopyran-2-one,4,7-dihydroxy-, identified by the Chemical Abstracts Service Number (CAS No.) 1983-81-9, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzopyranone class, a structural motif known for its diverse biological activities and pharmacological potential. The presence of hydroxyl groups at the 4 and 7 positions enhances its reactivity and functionality, making it a valuable scaffold for drug discovery and synthetic chemistry.
The molecular structure of 2H-1-Benzopyran-2-one,4,7-dihydroxy- consists of a benzopyranone core with two hydroxyl substituents. This arrangement not only contributes to its unique chemical properties but also influences its interaction with biological targets. The benzopyranone scaffold is particularly noteworthy due to its ability to mimic natural products and bioactive molecules, which has been exploited in the development of various therapeutic agents.
In recent years, there has been a surge in research focused on natural product-inspired heterocycles, with 2H-1-Benzopyran-2-one,4,7-dihydroxy- emerging as a promising candidate. Studies have demonstrated its potential in modulating various biological pathways, including those involved in inflammation, oxidative stress, and cell proliferation. The hydroxyl groups at the 4 and 7 positions serve as key functional moieties that allow for further chemical modification, enabling the synthesis of derivatives with enhanced pharmacological profiles.
One of the most compelling aspects of 2H-1-Benzopyran-2-one,4,7-dihydroxy- is its role in the development of novel therapeutic agents. Researchers have leveraged its structural features to design molecules with targeted actions against specific diseases. For instance, derivatives of this compound have shown promise in preclinical studies as inhibitors of kinases and other enzymes implicated in cancer progression. The ability to fine-tune the pharmacophore through strategic modifications has made it an attractive scaffold for medicinal chemists.
The synthesis of 2H-1-Benzopyran-2-one,4,7-dihydroxy- involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. Traditional methods often involve cyclization reactions followed by hydroxyl group introduction. However, modern approaches have explored more efficient and sustainable pathways, incorporating green chemistry principles to minimize waste and improve yields. These advancements not only enhance the accessibility of the compound but also align with global efforts toward environmentally responsible chemical synthesis.
From a biological perspective, the hydroxyl-rich structure of 2H-1-Benzopyran-2-one,4,7-dihydroxy- facilitates interactions with biological macromolecules such as proteins and nucleic acids. This has led to investigations into its potential as an antioxidant and anti-inflammatory agent. Preliminary studies suggest that it can scavenge reactive oxygen species (ROS) and modulate inflammatory cytokine production, offering a possible therapeutic strategy for chronic inflammatory diseases.
The pharmacokinetic properties of 2H-1-Benzopyran-2-one,4,7-dihydroxy- are also subjects of interest. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its clinical efficacy and safety profile. Advances in computational modeling have enabled researchers to predict these properties with greater accuracy before conducting expensive wet-lab experiments.
In conclusion,2H-1-Benzopyran-2-one, particularly the 4,7-dihydroxy derivative identified by CAS No. 1983-81-9, represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for drug discovery efforts aimed at addressing various human diseases. As research continues to uncover new applications for this molecule and its derivatives, it will undoubtedly remain at the forefront of medicinal chemistry innovation.
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